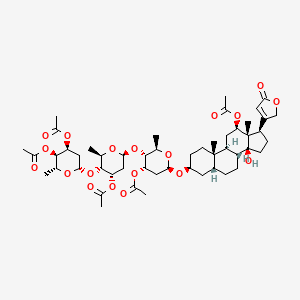
4-Chloro-3-(ethoxysulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(ethoxysulfonyl)benzoic acid is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethoxysulfonyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethoxysulfonyl)benzoic acid typically involves the sulfonation of 4-chlorobenzoic acid followed by the introduction of the ethoxy group. One common method is as follows:
Sulfonation: 4-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 3-position.
Esterification: The sulfonyl chloride intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to form the ethoxysulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(ethoxysulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Oxidation Reactions: The ethoxysulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products include 4-amino-3-(ethoxysulfonyl)benzoic acid or 4-thio-3-(ethoxysulfonyl)benzoic acid.
Reduction: Products include 4-chloro-3-(ethylthio)benzoic acid.
Oxidation: Products include this compound derivatives with additional sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(ethoxysulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for sulfonation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(ethoxysulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxysulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of an ethoxysulfonyl group.
4-Chloro-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of an ethoxysulfonyl group.
4-Chloro-3-(hydroxysulfonyl)benzoic acid: Similar structure but with a hydroxysulfonyl group instead of an ethoxysulfonyl group.
Uniqueness
4-Chloro-3-(ethoxysulfonyl)benzoic acid is unique due to the presence of the ethoxysulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical transformations or interactions.
Eigenschaften
Molekularformel |
C9H9ClO5S |
|---|---|
Molekulargewicht |
264.68 g/mol |
IUPAC-Name |
4-chloro-3-ethoxysulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-2-15-16(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
CWSJAUHYYIEVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




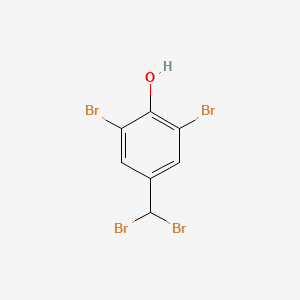

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
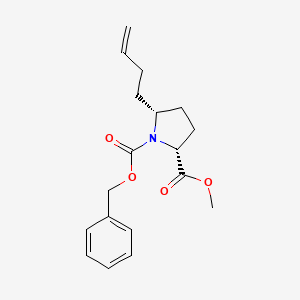
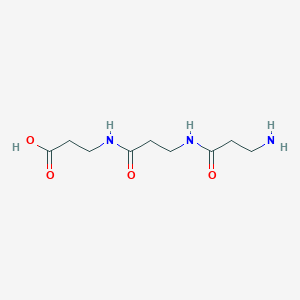
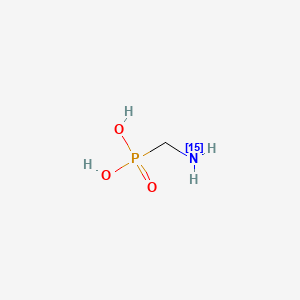

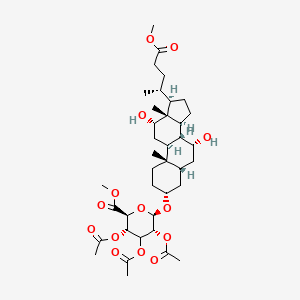
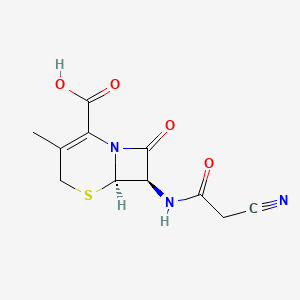
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)

